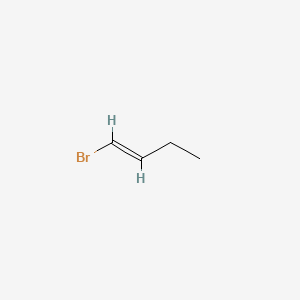

1-Bromo-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHPSPHPKXTPA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067650 | |

| Record name | 1-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31844-98-1, 32620-08-9 | |

| Record name | 1-Butene, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Bromo-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032620089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stability of (E)-1-bromo-1-butene versus (Z)-1-bromo-1-butene: A Technical Analysis

An In-depth Guide for Researchers and Drug Development Professionals on the Relative Thermodynamic Stabilities of 1-bromo-1-butene Isomers.

The geometric isomers of this compound, (E)-1-bromo-1-butene and (Z)-1-bromo-1-butene, exhibit differing thermodynamic stabilities primarily due to steric interactions. This technical guide provides a comprehensive analysis of their relative stabilities, incorporating quantitative data, experimental methodologies, and computational approaches relevant to researchers in the chemical and pharmaceutical sciences.

Core Stability Principles

In acyclic alkenes, the trans or (E) isomer is generally more stable than the cis or (Z) isomer. This increased stability is attributed to reduced steric strain between non-bonded substituents on the same side of the carbon-carbon double bond. In the case of this compound, the (Z) isomer experiences greater steric hindrance due to the closer proximity of the bromine atom and the ethyl group, leading to a higher energy state compared to the (E) isomer where these larger groups are on opposite sides of the double bond.[1][2][3]

Quantitative Thermodynamic Data

The relative stability of the (E) and (Z) isomers of this compound can be quantified by the enthalpy of isomerization. Experimental data indicates that the conversion of the (Z) isomer to the (E) isomer is an exothermic process, confirming that the (E) isomer is the more thermodynamically stable of the two.

| Isomerization Reaction | Thermodynamic Parameter | Value (kJ/mol) | Phase |

| (Z)-1-bromo-1-butene ⇌ (E)-1-bromo-1-butene | Enthalpy of Isomerization (ΔHiso) | -1.46 | Gas |

| Data sourced from NIST Chemistry WebBook, based on equilibrium studies by Sharonov, Rozhnov, et al., 1975.[2] |

Experimental Determination of Isomer Stability

The thermodynamic stability of alkene isomers is commonly determined through equilibrium and calorimetric studies.

Isomerization Equilibrium Studies

A primary method for determining the relative stabilities of isomers is to establish an equilibrium between them and measure the concentrations of each isomer at equilibrium.

Methodology:

-

Isomerization: A sample of one isomer (e.g., (Z)-1-bromo-1-butene) is heated in the presence of a catalyst, such as a strong acid or a transition metal complex. This provides a pathway for the interconversion of the (Z) and (E) isomers.

-

Equilibration: The reaction is allowed to proceed until equilibrium is reached, at which point the rates of the forward and reverse reactions are equal.

-

Quenching and Analysis: The reaction is rapidly cooled to "quench" the equilibrium, and the composition of the mixture is analyzed, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium: Keq = [[E]-isomer]/[[Z]-isomer]

-

Gibbs Free Energy Calculation: The standard Gibbs free energy of isomerization (ΔG°iso) is then calculated using the following equation: ΔG°iso = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

-

Enthalpy and Entropy Determination: By measuring the equilibrium constant at different temperatures, the standard enthalpy (ΔH°iso) and entropy (ΔS°iso) of isomerization can be determined using the van 't Hoff equation: ln(Keq) = -ΔH°iso/RT + ΔS°iso/R

A plot of ln(Keq) versus 1/T yields a straight line with a slope of -ΔH°iso/R and a y-intercept of ΔS°iso/R.

Calorimetry

Calorimetry, particularly combustion calorimetry or hydrogenation calorimetry, can also be used to determine the relative stabilities of isomers. The energy released upon combustion or hydrogenation of each isomer to a common product is measured. The less stable isomer will release more energy.[1][3]

Methodology (Hydrogenation):

-

Sample Preparation: Pure samples of (E)- and (Z)-1-bromo-1-butene are prepared.

-

Hydrogenation Reaction: Each isomer is hydrogenated in a calorimeter using a catalyst (e.g., platinum or palladium on carbon) to produce the same alkane, 1-bromobutane. (E/Z)-CH3CH2CH=CHBr + H2 → CH3CH2CH2CH2Br

-

Heat Measurement: The heat released during the hydrogenation of each isomer (enthalpy of hydrogenation, ΔHhyd) is precisely measured.

-

Stability Comparison: The difference in the enthalpies of hydrogenation corresponds to the difference in the initial stabilities of the isomers. The isomer with the more exothermic (more negative) enthalpy of hydrogenation is the less stable isomer.

Computational Chemistry Approaches

In the absence of extensive experimental data, ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the relative stabilities of isomers.

Methodology:

-

Structure Optimization: The three-dimensional structures of both (E)- and (Z)-1-bromo-1-butene are computationally modeled and their geometries are optimized to find the lowest energy conformation for each.

-

Energy Calculation: High-level theoretical methods (e.g., G3 theory or coupled-cluster methods) are used to calculate the total electronic energy of each optimized structure.

-

Zero-Point Vibrational Energy Correction: The zero-point vibrational energies (ZPVE) are calculated for each isomer and added to their respective electronic energies to obtain the total energy at 0 K.

-

Thermal Corrections: Thermal corrections are applied to calculate the enthalpy (H) and Gibbs free energy (G) at a specific temperature, typically 298.15 K.

-

Stability Determination: The relative stability is determined by comparing the calculated energies (ΔE), enthalpies (ΔH), or Gibbs free energies (ΔG) of the two isomers. The isomer with the lower calculated energy is predicted to be the more stable.

Visualizing Isomer Stability

The following diagrams illustrate the concepts of isomerism and the energy relationship between (E)- and (Z)-1-bromo-1-butene.

Caption: Isomerization and common product relationship.

Caption: Relative energy levels of the isomers.

Conclusion

The available thermodynamic data confirms that (E)-1-bromo-1-butene is more stable than (Z)-1-bromo-1-butene by 1.46 kJ/mol. This stability difference arises from the minimization of steric strain in the (E) configuration. For drug development professionals and researchers, understanding these fundamental stability relationships is crucial for predicting reaction outcomes, optimizing synthetic routes, and interpreting spectroscopic data where mixtures of isomers may be present. The methodologies outlined provide a framework for the experimental and computational validation of isomer stabilities in related systems.

References

- 1. (E)-1-Bromo-2-butene (CAS 29576-14-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. cis this compound [webbook.nist.gov]

- 3. Standard state Gibbs free energy change for isomerization reaction cis -2-pentene ⇋ trans- 2-pentene is -3.67 kJ/mol at 400 K. If more trans -2-pentene is added to the reaction vessel thena equilibrium remains unaffectedb equilibrium is shifted in the forward directionc more cis - 2 - pentene is formedd additional trans - 2- pentene is formed. [doubtnut.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-butene is a versatile halogenated alkene that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a carbon-carbon double bond and a bromine atom, imparts a unique reactivity profile, making it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and reactivity of the (E) and (Z) isomers of this compound, with a focus on data-driven insights and detailed experimental protocols relevant to researchers in the field of drug development and materials science.

Chemical and Physical Properties

This compound exists as two geometric isomers, (E)-1-bromo-1-butene and (Z)-1-bromo-1-butene, each exhibiting distinct physical and spectral properties. A summary of these properties is presented in the tables below.

Physical Properties

| Property | (E)-1-Bromo-1-butene | (Z)-1-Bromo-1-butene |

| Molecular Formula | C₄H₇Br | C₄H₇Br |

| Molecular Weight | 135.00 g/mol [1] | 135.00 g/mol [2] |

| CAS Number | 32620-08-9 | 31849-78-2 |

| Boiling Point | 94.7 - 95 °C[3][4] | 86 °C[5] |

| Melting Point | -100 °C[3] | - |

| Density | 1.331 g/cm³[4] | - |

| Dielectric Constant | 5.89[3] | 5.05[2][5] |

Spectral Data

The spectral characteristics of the (E) and (Z) isomers are crucial for their identification and characterization.

¹H NMR Spectroscopy

| Isomer | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| (E)-1-Bromo-1-butene | =CHBr | ~6.1 (dt) | J = 13.8, 1.2 |

| =CH- | ~5.9 (dt) | J = 13.8, 7.2 | |

| -CH₂- | ~2.1 (p) | J = 7.2 | |

| -CH₃ | ~1.0 (t) | J = 7.2 | |

| (Z)-1-Bromo-1-butene | =CHBr | ~6.2 (dt) | J = 7.0, 1.5 |

| =CH- | ~5.8 (dt) | J = 7.0, 7.5 | |

| -CH₂- | ~2.2 (p) | J = 7.5 | |

| -CH₃ | ~1.0 (t) | J = 7.5 |

¹³C NMR Spectroscopy

| Isomer | Carbon | Chemical Shift (ppm) |

| (E)-1-Bromo-1-butene | C1 (=CHBr) | ~107 |

| C2 (=CH-) | ~135 | |

| C3 (-CH₂-) | ~30 | |

| C4 (-CH₃) | ~13 | |

| (Z)-1-Bromo-1-butene | C1 (=CHBr) | ~105 |

| C2 (=CH-) | ~133 | |

| C3 (-CH₂-) | ~28 | |

| C4 (-CH₃) | ~13 |

Infrared (IR) Spectroscopy

| Isomer | Functional Group | Wavenumber (cm⁻¹) |

| (E)/(Z)-1-Bromo-1-butene | =C-H stretch | 3000-3100 |

| C-H stretch (alkyl) | 2850-2960 | |

| C=C stretch | ~1640[6] | |

| C-Br stretch | 500-600 |

Mass Spectrometry

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of bromine-containing compounds due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]

-

Molecular Ion (M⁺): m/z 134 and 136

-

Key Fragmentation Pattern: Loss of a bromine radical (M-Br)⁺ results in a significant peak at m/z 55, corresponding to the butenyl cation.[7]

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, participating in a variety of reactions that allow for the introduction of the butenyl moiety or further functionalization.

Nucleophilic Substitution Reactions

While vinylic halides are generally less reactive towards traditional Sₙ2 reactions due to the increased strength of the sp² C-Br bond and steric hindrance, they can undergo nucleophilic substitution under specific conditions, often requiring a catalyst.[8]

Nucleophilic substitution of this compound.

Elimination Reactions

Treatment of this compound with a strong, sterically hindered base can induce an E2 elimination reaction to form 1-butyne. The use of a bulky base like potassium tert-butoxide (t-BuOK) favors elimination over substitution.[9]

Elimination reaction of this compound to form 1-butyne.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 1-buten-1-ylmagnesium bromide.[10][11][12] This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1][10][11][12]

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. benchchem.com [benchchem.com]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. homework.study.com [homework.study.com]

- 12. web.mnstate.edu [web.mnstate.edu]

Synthesis of 1-Bromo-1-butene from 1-Butyne: A Technical Guide

An in-depth examination of the stereoselective synthesis of (E)- and (Z)-1-bromo-1-butene from 1-butyne (B89482) via electrophilic and free-radical hydrobromination pathways. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and thorough characterization data for researchers, scientists, and professionals in drug development.

The hydrobromination of alkynes is a fundamental reaction in organic synthesis, offering a direct route to vinyl bromides. These products serve as versatile intermediates in a variety of coupling reactions, enabling the construction of complex molecular architectures. The reaction of 1-butyne with hydrogen bromide (HBr) can proceed through two distinct mechanistic pathways, leading to the stereoisomeric products, (E)-1-bromo-1-butene and (Z)-1-bromo-1-butene. The regioselectivity and stereoselectivity of this transformation are critically dependent on the reaction conditions, specifically the presence or absence of radical initiators.

Core Concepts: Electrophilic vs. Free-Radical Addition

The addition of HBr to 1-butyne can be directed to yield either the Markovnikov or anti-Markovnikov product.

Electrophilic Addition (Markovnikov's Rule): In the absence of peroxides or other radical initiators, the reaction proceeds via an electrophilic addition mechanism. The electron-rich triple bond of 1-butyne attacks the electrophilic hydrogen of HBr. This results in the formation of a vinyl carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms, leading to the more substituted and therefore more stable carbocation. Subsequent attack by the bromide ion on the carbocation predominantly yields the trans or (E)-isomer due to steric considerations.

Free-Radical Addition (Anti-Markovnikov): In the presence of radical initiators such as peroxides (e.g., benzoyl peroxide) or UV light, the reaction follows a free-radical chain mechanism. The initiator promotes the homolytic cleavage of HBr to generate a bromine radical. This radical then adds to the alkyne at the terminal carbon to form the more stable secondary vinyl radical. The subsequent abstraction of a hydrogen atom from another molecule of HBr yields the cis or (Z)-1-bromo-1-butene and regenerates the bromine radical, propagating the chain reaction. This process is highly regioselective for the anti-Markovnikov product.

Reaction Pathways and Experimental Workflow

The choice of reaction conditions dictates the stereochemical outcome of the hydrobromination of 1-butyne.

Caption: Reaction pathways for the synthesis of 1-bromo-1-butene from 1-butyne.

The general experimental workflow for both synthetic routes involves the reaction of 1-butyne with hydrogen bromide under controlled conditions, followed by purification of the desired isomer.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

While specific experimental data for the hydrobromination of 1-butyne is not extensively detailed in the literature, the following protocols are based on established procedures for similar alkynes and provide a framework for the synthesis.

Synthesis of (E)-1-Bromo-1-butene (Electrophilic Addition)

Objective: To synthesize (E)-1-bromo-1-butene via the electrophilic addition of HBr to 1-butyne.

Materials:

-

1-Butyne (C₄H₆)

-

Hydrogen bromide (33% in acetic acid or gaseous HBr)

-

Anhydrous solvent (e.g., dichloromethane, pentane)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-butyne (1.0 eq) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Hydrogen bromide (1.1 eq) is slowly added to the stirred solution. If using gaseous HBr, it is bubbled through the solution. If using HBr in acetic acid, it is added dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time (typically 1-4 hours), and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure (E)-1-bromo-1-butene.

Synthesis of (Z)-1-Bromo-1-butene (Free-Radical Addition)

Objective: To synthesize (Z)-1-bromo-1-butene via the free-radical addition of HBr to 1-butyne.

Materials:

-

1-Butyne (C₄H₆)

-

Hydrogen bromide (gaseous or in a non-polar solvent)

-

Radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)

-

Anhydrous non-polar solvent (e.g., pentane, hexane)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-butyne (1.0 eq) and the radical initiator (e.g., benzoyl peroxide) in an anhydrous non-polar solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The solution is flushed with an inert gas (e.g., nitrogen or argon).

-

Gaseous hydrogen bromide (1.1 eq) is bubbled through the solution, or a solution of HBr in the same solvent is added.

-

The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical reaction. The reaction progress is monitored by TLC or GC.

-

After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.

-

The reaction is quenched and worked up following the same procedure as for the electrophilic addition (steps 4-7).

-

The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure (Z)-1-bromo-1-butene.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the resulting isomers of this compound.

Table 1: Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1-Butyne | C₄H₆ | 54.09 | 8.1 | 0.65 |

| (E)-1-Bromo-1-butene | C₄H₇Br | 135.00 | 95-97 | ~1.33 |

| (Z)-1-Bromo-1-butene | C₄H₇Br | 135.00 | 88-90 | ~1.32 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-1-Bromo-1-butene | ~6.1 (dt, =CHBr), ~5.9 (dt, =CH-), ~2.1 (p, -CH₂-), ~1.0 (t, -CH₃) | ~125 (=CHBr), ~115 (=CH-), ~35 (-CH₂-), ~13 (-CH₃) |

| (Z)-1-Bromo-1-butene | ~6.2 (dt, =CHBr), ~5.8 (dt, =CH-), ~2.5 (p, -CH₂-), ~1.0 (t, -CH₃) | ~123 (=CHBr), ~113 (=CH-), ~28 (-CH₂-), ~13 (-CH₃) |

Note: The exact chemical shifts may vary depending on the solvent and the spectrometer frequency.

Conclusion

The synthesis of this compound from 1-butyne provides a clear example of how reaction conditions can be manipulated to achieve high stereoselectivity. The electrophilic addition of HBr favors the formation of (E)-1-bromo-1-butene, while the free-radical addition leads to the (Z)-isomer. Careful control of the reaction parameters and appropriate purification techniques are essential for obtaining the desired product in high purity. The vinyl bromide products are valuable synthetic intermediates, and the methods described here offer reliable pathways for their preparation.

An In-depth Technical Guide to the Physical Properties of cis- and trans-1-Bromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the geometric isomers, cis- and trans-1-bromo-1-butene. The distinct spatial arrangement of atoms in these isomers gives rise to measurable differences in their physical characteristics, which are critical for their separation, identification, and application in chemical synthesis. This document summarizes essential quantitative data, outlines standard experimental methodologies for their determination, and illustrates the relationship between molecular structure and physical properties.

Core Physical Properties

The physical properties of cis- and trans-1-bromo-1-butene are primarily influenced by the difference in their molecular geometry. The cis-isomer, with both the bromine atom and the ethyl group on the same side of the double bond, exhibits a notable dipole moment. In contrast, in the trans-isomer, these groups are on opposite sides, leading to a partial cancellation of bond dipoles and a smaller overall molecular dipole moment. This fundamental difference in polarity affects intermolecular forces, which in turn dictates properties such as boiling point, melting point, and density.

Data Summary

The following tables present a compilation of the reported physical properties for cis- and trans-1-bromo-1-butene.

Table 1: Boiling and Melting Points

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| cis-1-Bromo-1-butene | 86 | Not available |

| trans-1-Bromo-1-butene | 95 | -100.3 |

Table 2: Density and Refractive Index

| Isomer | Density (g/cm³) | Refractive Index (n_D) |

| cis-1-Bromo-1-butene | ~1.331 | Not available |

| trans-1-Bromo-1-butene | 1.3119 - 1.331 | 1.4530 - 1.472 |

Table 3: Thermodynamic Properties

| Isomer | Enthalpy of Vaporization (ΔH_vap) (kJ/mol) | Enthalpy of Isomerization (ΔH_r°) (kJ/mol) |

| cis-1-Bromo-1-butene | 35.1 at 295 K | -1.46 (for trans to cis) |

| trans-1-Bromo-1-butene | 36.1 at 249 K | Not applicable |

Experimental Protocols

While specific experimental procedures for the determination of every physical property of 1-bromo-1-butene isomers are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for determining these properties for liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the boiling point can be determined using a micro-boiling point apparatus.

Methodology:

-

A small amount of the liquid sample is introduced into a capillary tube, which is then attached to a thermometer.

-

The thermometer and capillary tube assembly are immersed in a heating bath (e.g., silicone oil).

-

The bath is heated slowly, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

For greater accuracy, the atmospheric pressure should be recorded, and a correction can be applied to determine the normal boiling point (at 1 atm).

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For the trans-isomer, which is a liquid at room temperature, this would be determined at sub-ambient temperatures.

Methodology:

-

A small amount of the solidified sample is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Density Determination

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Determination

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is measured using a refractometer.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Structure-Property Relationships

The differences in the physical properties of cis- and trans-1-bromo-1-butene can be directly attributed to their molecular structures. The following diagram illustrates the relationship between the isomerism and the resulting physical properties.

Caption: Relationship between isomer structure and physical properties.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the (E) and (Z) isomers of 1-bromo-1-butene. Due to the challenges in isolating specific experimental values from broad literature searches, this document outlines the expected spectral characteristics based on known chemical shift theory and provides a standardized experimental protocol for acquiring high-quality NMR data for these and similar compounds.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and methyl protons. The chemical shifts (δ) are influenced by the electronegativity of the bromine atom and the anisotropic effects of the double bond. The coupling constants (J) are critical for determining the stereochemistry of the isomers.

Table 1: Predicted ¹H NMR Spectral Data for (E)-1-Bromo-1-butene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.1 - 6.3 | Doublet of Triplets | J_H1-H2 ≈ 13-15 (trans), J_H1-H3 ≈ 1.5 |

| H-2 | ~5.9 - 6.1 | Doublet of Triplets | J_H2-H1 ≈ 13-15 (trans), J_H2-H3 ≈ 7 |

| H-3 | ~2.1 - 2.3 | Quintet | J_H3-H2 ≈ 7, J_H3-H4 ≈ 7.5 |

| H-4 | ~1.0 - 1.2 | Triplet | J_H4-H3 ≈ 7.5 |

Table 2: Predicted ¹H NMR Spectral Data for (Z)-1-Bromo-1-butene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.0 - 6.2 | Doublet of Triplets | J_H1-H2 ≈ 7-9 (cis), J_H1-H3 ≈ 1.5 |

| H-2 | ~5.8 - 6.0 | Doublet of Triplets | J_H2-H1 ≈ 7-9 (cis), J_H2-H3 ≈ 7 |

| H-3 | ~2.2 - 2.4 | Quintet | J_H3-H2 ≈ 7, J_H3-H4 ≈ 7.5 |

| H-4 | ~1.0 - 1.2 | Triplet | J_H4-H3 ≈ 7.5 |

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in this compound. The chemical shifts are influenced by the hybridization and the substitution on each carbon.

Table 3: Predicted ¹³C NMR Spectral Data for (E)- and (Z)-1-Bromo-1-butene

| Carbon | Predicted Chemical Shift (δ, ppm) - (E) | Predicted Chemical Shift (δ, ppm) - (Z) |

| C-1 | ~105 - 110 | ~103 - 108 |

| C-2 | ~135 - 140 | ~133 - 138 |

| C-3 | ~25 - 30 | ~23 - 28 |

| C-4 | ~12 - 15 | ~11 - 14 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra.

1. Sample Preparation

-

Sample Concentration: For ¹H NMR, prepare a solution of 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for haloalkenes.[1][2] It is crucial to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Procedure:

-

Accurately weigh the this compound sample in a clean, dry vial.

-

Add the deuterated solvent and a small amount of TMS.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a clean 5 mm NMR tube.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, the relative area of each signal is integrated to determine the proton ratios.

Visualization of this compound Isomers

The following diagrams illustrate the chemical structures of the (E) and (Z) isomers of this compound with atom numbering corresponding to the NMR data tables.

Caption: Structures of (E)- and (Z)-1-bromo-1-butene with atom numbering.

The logical workflow for NMR-based structure elucidation is outlined below.

References

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Spectroscopic Characterization of 1-Bromo-1-butene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of 1-bromo-1-butene, focusing on their IUPAC nomenclature, stereoselective synthesis, and detailed spectroscopic characterization. The information presented is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science who require a thorough understanding of these compounds.

IUPAC Nomenclature and Isomerism

This compound (C₄H₇Br) is a halogenated alkene that exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond. These isomers are designated using both the cis/trans and the E/Z notation systems. According to the Cahn-Ingold-Prelog (CIP) priority rules, the bromine atom is assigned a higher priority than the ethyl group on one carbon of the double bond, and the hydrogen atom is assigned a lower priority. On the other carbon, the ethyl group has a higher priority than the hydrogen atom.

-

(Z)-1-Bromo-1-butene: In this isomer, the higher priority groups (bromine and the ethyl group) are on the same side of the double bond. This corresponds to the cis isomer.

-

(E)-1-Bromo-1-butene: In this isomer, the higher priority groups (bromine and the ethyl group) are on opposite sides of the double bond. This corresponds to the trans isomer.

The structural relationship between these isomers is a fundamental concept in stereochemistry, impacting their physical properties, reactivity, and biological activity.

Physical and Spectroscopic Properties

The geometric isomerism of this compound gives rise to distinct physical and spectroscopic properties. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: Physical Properties of this compound Isomers

| Property | (Z)-1-Bromo-1-butene | (E)-1-Bromo-1-butene |

| Molecular Formula | C₄H₇Br | C₄H₇Br |

| Molecular Weight | 135.00 g/mol | 135.00 g/mol |

| CAS Registry Number | 31849-78-2[1][2] | 32620-08-9 |

| Boiling Point | 86 °C | 94.7 °C |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (Z)-1-Bromo-1-butene | =CHBr | ~6.1 | t | 7.5 |

| =CH-CH₂ | ~5.9 | dt | 7.5, 7.2 | |

| -CH₂- | ~2.1 | dq | 7.5, 7.2 | |

| -CH₃ | ~1.0 | t | 7.5 | |

| (E)-1-Bromo-1-butene | =CHBr | ~6.0 | t | 7.0 |

| =CH-CH₂ | ~6.2 | dt | 13.5, 7.0 | |

| -CH₂- | ~2.0 | dq | 7.5, 7.0 | |

| -CH₃ | ~1.0 | t | 7.5 |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| (Z)-1-Bromo-1-butene | C-Br | ~108 |

| C-H | ~135 | |

| -CH₂- | ~28 | |

| -CH₃ | ~13 | |

| (E)-1-Bromo-1-butene | C-Br | ~110 |

| C-H | ~138 | |

| -CH₂- | ~25 | |

| -CH₃ | ~12 |

Table 4: Key FTIR Absorption Bands (cm⁻¹)

| Isomer | C=C Stretch | =C-H Stretch | =C-H Bend (out-of-plane) |

| (Z)-1-Bromo-1-butene | ~1635 | ~3020 | ~715 |

| (E)-1-Bromo-1-butene | ~1640 | ~3030 | ~940 |

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of this compound is crucial for their application in various fields. Below are detailed methodologies for their preparation, primarily through the hydrobromination of 1-butyne (B89482).

Synthesis of (Z)-1-Bromo-1-butene (cis-isomer)

A highly stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of an appropriate anti-2,3-dibromoalkanoic acid.[3] An alternative and more direct route is the hydrobromination of 1-butyne using specific reaction conditions that favor syn-addition.

Protocol: Radical Addition of HBr to 1-Butyne

-

Reaction Setup: A solution of 1-butyne in a non-polar solvent (e.g., hexane) is prepared in a reaction vessel equipped with a magnetic stirrer and a gas inlet. The vessel is cooled in an ice bath.

-

Initiator: A radical initiator, such as benzoyl peroxide, is added to the solution.

-

HBr Addition: Gaseous hydrogen bromide (HBr) is bubbled through the solution in the presence of UV light or the radical initiator. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield (Z)-1-bromo-1-butene.

Synthesis of (E)-1-Bromo-1-butene (trans-isomer)

The synthesis of the (E)-isomer is typically achieved through the electrophilic addition of HBr to 1-butyne, which proceeds via an anti-addition mechanism.

Protocol: Electrophilic Addition of HBr to 1-Butyne

-

Reaction Setup: A solution of 1-butyne is prepared in a polar aprotic solvent (e.g., dichloromethane) in a reaction vessel cooled in an ice bath.

-

HBr Addition: Gaseous HBr is bubbled through the cooled solution in the dark to prevent radical reactions. The reaction progress is monitored by GC.

-

Workup: The reaction mixture is carefully quenched with a cold, dilute aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine.

-

Purification: The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is evaporated. The resulting crude product is purified by fractional distillation to afford (E)-1-bromo-1-butene.

Visualization of Isomeric Relationships and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Isomeric relationship of this compound.

Caption: General synthetic workflow for this compound isomers.

This guide provides a foundational understanding of the IUPAC nomenclature, stereoselective synthesis, and spectroscopic properties of the (E) and (Z) isomers of this compound. The detailed protocols and tabulated data serve as a practical reference for laboratory work and further research in the application of these versatile chemical compounds.

References

- 1. Highly Stereo- and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration–Migratory Insertion–Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

Stereoselective Synthesis of 1-Bromo-1-butene: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of (E)- and (Z)-1-bromo-1-butene, critical building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details various synthetic methodologies, including hydrohalogenation, the Wittig reaction, and transition metal-catalyzed approaches. Each method is presented with detailed experimental protocols, quantitative data on yields and stereoselectivity, and mechanistic insights visualized through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a practical resource for the preparation of these valuable vinyl bromide isomers.

Introduction

Vinyl bromides are versatile intermediates in organic chemistry, serving as key precursors in a multitude of carbon-carbon bond-forming reactions such as Suzuki, Stille, and Heck couplings. The stereochemistry of the vinyl bromide is crucial as it directly translates to the stereochemistry of the final product. 1-Bromo-1-butene, with its two geometric isomers, (E) and (Z), presents a valuable model for studying and applying stereoselective synthetic methods. The ability to selectively synthesize one isomer over the other is of paramount importance for the efficient and stereocontrolled construction of complex molecules, including many active pharmaceutical ingredients.

This guide will explore and compare several prominent methods for the stereoselective synthesis of this compound, providing detailed experimental procedures and mechanistic explanations to aid in the practical application of these techniques.

Synthesis of (Z)-1-Bromo-1-butene

The synthesis of the (Z)-isomer of this compound often requires methods that favor the formation of the less thermodynamically stable cis-alkene. Two primary methods have proven effective in achieving high Z-selectivity: the Wittig reaction with non-stabilized ylides and the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.

Z-Selective Wittig Reaction

The Wittig reaction is a powerful tool for olefination, and the use of non-stabilized ylides typically leads to the formation of (Z)-alkenes.[1][2][3] This selectivity is attributed to the kinetic control of the reaction, where the formation of the less stable syn-oxaphosphetane intermediate is kinetically favored.[1][4]

This protocol is adapted from general procedures for Z-selective Wittig reactions.

-

Preparation of the Phosphonium Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (B44618) (1.2 eq) and 1-bromopropane (B46711) (1.0 eq) in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate of propyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Formation and Olefination: To a suspension of the propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C. To this ylide solution, add a solution of bromo(formyl)methane (CHBrO) (1.1 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (Z)-1-bromo-1-butene.

Debrominative Decarboxylation of anti-2,3-Dibromopentanoic Acid

A highly stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[5][6] The reaction proceeds via a concerted syn-elimination mechanism.

This protocol is based on the procedure described by Kuang et al. for the synthesis of (Z)-1-bromo-1-alkenes.[5]

-

Synthesis of anti-2,3-Dibromopentanoic Acid: To a solution of trans-2-pentenoic acid (1.0 eq) in dichloromethane (B109758) at 0 °C, add a solution of bromine (1.1 eq) in dichloromethane dropwise. Stir the reaction at room temperature until the bromine color disappears. Remove the solvent under reduced pressure to obtain anti-2,3-dibromopentanoic acid.

-

Microwave-Assisted Elimination: In a microwave process vial, dissolve the anti-2,3-dibromopentanoic acid (1.0 eq) in DMF. Add triethylamine (B128534) (2.0 eq). Seal the vial and subject it to microwave irradiation at a suitable temperature and time (e.g., 120 °C for 10 minutes).

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with pentane) to yield (Z)-1-bromo-1-butene.

Synthesis of (E)-1-Bromo-1-butene

The synthesis of the thermodynamically more stable (E)-isomer of this compound can be achieved through several methods, including the hydrobromination of a terminal alkyne and hydrozirconation-bromination of a terminal alkyne.

Anti-Markovnikov Hydrobromination of 1-Butyne (B89482)

The radical-initiated addition of HBr to a terminal alkyne proceeds with anti-Markovnikov regioselectivity and typically results in the formation of the (E)-alkenyl bromide.

This is a general procedure for the anti-Markovnikov hydrobromination of terminal alkynes.

-

Reaction Setup: In a quartz reaction vessel, dissolve 1-butyne (1.0 eq) in a suitable solvent like hexane. Add a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).

-

HBr Addition: Bubble HBr gas through the solution while irradiating with a UV lamp, or alternatively, use a solution of HBr in acetic acid in the presence of a peroxide initiator. Monitor the reaction by GC-MS until the starting material is consumed.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride. Remove the solvent by distillation. Purify the product by fractional distillation to obtain (E)-1-bromo-1-butene.

Hydrozirconation-Bromination of 1-Butyne

Hydrozirconation of a terminal alkyne with Schwartz's reagent (Cp₂ZrHCl) followed by quenching with a bromine source provides a highly regio- and stereoselective route to (E)-1-bromo-1-alkenes.[7][8][9][10] The hydrozirconation step proceeds via a syn-addition of the Zr-H bond across the alkyne, placing the bulky zirconium moiety at the terminal carbon. Subsequent treatment with bromine results in the retention of configuration.

This protocol is adapted from general procedures for the hydrozirconation-bromination of terminal alkynes.

-

Hydrozirconation: To a suspension of zirconocene (B1252598) chloride hydride (Schwartz's reagent, 1.1 eq) in anhydrous THF at room temperature under a nitrogen atmosphere, add a solution of 1-butyne (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 1 hour, during which the suspension will become a clear, pale-yellow solution.

-

Bromination: Cool the solution to -78 °C and add a solution of N-bromosuccinimide (NBS) (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for an additional hour.

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate, water, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to give (E)-1-bromo-1-butene.

Data Presentation

| Synthesis Method | Isomer | Reagents | Yield (%) | E/Z Ratio | Reference(s) |

| Wittig Reaction | Z | Propyltriphenylphosphonium bromide, n-BuLi, CHBrO | 60-80 | >95:5 | [1][2] |

| Debrominative Decarboxylation | Z | anti-2,3-Dibromopentanoic acid, Et₃N, DMF, Microwave | 85-95 | >98:2 | [5][6] |

| Anti-Markovnikov Hydrobromination | E | 1-Butyne, HBr, Radical Initiator | 70-85 | >95:5 | |

| Hydrozirconation-Bromination | E | 1-Butyne, Cp₂ZrHCl, NBS | 80-90 | >99:1 | [7][9] |

Mechanistic Pathways and Visualizations

The stereochemical outcome of each reaction is determined by the specific mechanism and the transition states involved.

Z-Selective Wittig Reaction Mechanism

The Z-selectivity in the Wittig reaction with non-stabilized ylides arises from the kinetically controlled formation of the syn-oxaphosphetane intermediate through a puckered transition state that minimizes steric interactions. Subsequent syn-elimination of triphenylphosphine oxide yields the (Z)-alkene.[1][4]

Caption: Kinetically controlled pathway of the Z-selective Wittig reaction.

Debrominative Decarboxylation Mechanism

The stereospecific formation of the (Z)-alkene from the anti-diastereomer of the 2,3-dibromoalkanoic acid proceeds through a concerted E2-like elimination where the carboxylate acts as an internal base, leading to a syn-elimination of CO₂ and the bromide anion.

Caption: Concerted syn-elimination in debrominative decarboxylation.

Hydrozirconation-Bromination Mechanism

The hydrozirconation of 1-butyne with Schwartz's reagent involves a syn-addition of the zirconium hydride across the triple bond, leading to a vinylzirconium intermediate. The subsequent reaction with NBS proceeds with retention of stereochemistry to afford the (E)-vinyl bromide.

Caption: Stereoselective synthesis of (E)-1-bromo-1-butene via hydrozirconation.

Conclusion

The stereoselective synthesis of (E)- and (Z)-1-bromo-1-butene can be accomplished through a variety of reliable and high-yielding methods. The choice of synthetic route depends on the desired stereoisomer and the available starting materials and reagents. For the (Z)-isomer, both the Wittig reaction with non-stabilized ylides and the microwave-assisted debrominative decarboxylation of anti-2,3-dibromopentanoic acid offer excellent stereoselectivity. For the (E)-isomer, hydrozirconation-bromination of 1-butyne stands out as a highly efficient and stereoselective method. The detailed protocols and mechanistic understanding provided in this guide should serve as a valuable resource for chemists in academia and industry, facilitating the synthesis of these important building blocks for further synthetic applications.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between 1-Bromo-1-butene and 2-Bromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between the constitutional isomers, 1-Bromo-1-butene and 2-Bromo-1-butene. This document outlines their structural, physical, and spectroscopic differences, as well as divergent reactivity profiles. Detailed experimental protocols for their synthesis are also provided to facilitate practical application in a laboratory setting.

Structural and Physical Properties

This compound and 2-Bromo-1-butene are structural isomers with the same molecular formula, C₄H₇Br, and a molecular weight of 135.00 g/mol .[1][2] However, the placement of the bromine atom and the double bond results in distinct chemical and physical properties. This compound is a vinylic halide, with the bromine atom directly attached to a double-bonded carbon. 2-Bromo-1-butene, in contrast, has the bromine atom on a carbon adjacent to the double bond. This seemingly minor difference in structure has profound implications for their stability and reactivity.

The isomeric relationship between these two compounds can be visualized as follows:

A summary of the key physical properties for this compound and 2-Bromo-1-butene is presented in the table below for easy comparison. Note that this compound can exist as both (E) and (Z) stereoisomers, which may have slightly different physical properties.

| Property | This compound | 2-Bromo-1-butene |

| Molecular Formula | C₄H₇Br | C₄H₇Br |

| Molecular Weight | 135.00 g/mol [1] | 135.00 g/mol [2] |

| CAS Number | 31844-98-1[3] | 23074-36-4[4] |

| Boiling Point | 95 °C (for E-isomer)[5] | 81 °C[6] |

| Melting Point | -100 °C (for E-isomer)[5] | -133.4 °C[7] |

| Density | Not readily available | 1.3063 g/cm³[8] |

| Refractive Index | Not readily available | 1.4525[8] |

Spectroscopic Data

The structural differences between this compound and 2-Bromo-1-butene are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these two isomers are distinct. For this compound, one would expect to see signals for vinylic protons, with chemical shifts typically in the range of 5.5-6.5 ppm. The coupling constants between these vinylic protons can help determine the stereochemistry (cis or trans) of the double bond. In contrast, 2-Bromo-1-butene would show two geminal vinylic protons (on the same carbon), which would likely appear as distinct signals due to their different magnetic environments, typically between 5.0 and 6.0 ppm.

¹³C NMR: The carbon NMR spectra also provide clear differentiation. In this compound, the carbon atom bonded to the bromine will be significantly deshielded. For 2-Bromo-1-butene, the carbon bearing the bromine atom is an sp³-hybridized carbon, while the double bond carbons will appear in the typical alkene region.

| Spectroscopic Data | This compound (Predicted/Typical) | 2-Bromo-1-butene (Predicted/Typical) |

| ¹H NMR (ppm) | ~5.5-6.5 (vinylic H), ~2.0-2.5 (allylic CH₂), ~0.9-1.1 (CH₃) | ~5.0-6.0 (geminal =CH₂), ~2.3-2.7 (CH₂), ~1.0-1.2 (CH₃) |

| ¹³C NMR (ppm) | ~120-140 (C=C), ~100-110 (C-Br), ~30-35 (CH₂), ~12-15 (CH₃) | ~140-145 (C=C), ~115-120 (=CH₂), ~50-60 (C-Br), ~35-40 (CH₂), ~11-14 (CH₃) |

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic C-H and C=C stretching frequencies. However, the positions of these bands can differ slightly, and unique absorptions related to the substitution pattern of the double bond can be used for identification.

| Functional Group | This compound | 2-Bromo-1-butene |

| C-H (sp² stretch) | ~3010-3040 cm⁻¹ | ~3080-3100 cm⁻¹ (geminal =CH₂) |

| C=C (stretch) | ~1640-1660 cm⁻¹ | ~1630-1650 cm⁻¹ |

| C-Br (stretch) | ~550-650 cm⁻¹ | ~540-630 cm⁻¹ |

Mass Spectrometry

The mass spectra of both isomers will exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. However, the fragmentation patterns will differ based on the stability of the resulting carbocations and radicals. This compound, being a vinylic halide, may undergo fragmentation to lose a bromine radical, forming a vinylic cation. 2-Bromo-1-butene can also lose a bromine radical to form a secondary carbocation stabilized by the adjacent double bond.

Reactivity

The most significant differences between this compound and 2-Bromo-1-butene are observed in their chemical reactivity, primarily due to the electronic effects of the bromine atom's position relative to the double bond.

Nucleophilic Substitution Reactions

This compound is a vinylic halide. Vinylic halides are generally unreactive towards nucleophilic substitution reactions (both SN1 and SN2).[1][7][8] The C-Br bond in this compound is strengthened by the sp² hybridization of the carbon atom and partial double bond character due to resonance. Furthermore, the formation of a vinylic carbocation in an SN1 pathway is highly unfavorable.

In contrast, while 2-Bromo-1-butene is not an allylic halide, its reactivity in nucleophilic substitution reactions would be expected to be higher than that of this compound, behaving more like a secondary alkyl halide.

The following diagram illustrates the difference in reactivity towards nucleophilic substitution.

Elimination Reactions

Both isomers can undergo elimination reactions in the presence of a strong, non-nucleophilic base to form alkynes or dienes. This compound can be dehydrohalogenated to form 1-butyne (B89482). 2-Bromo-1-butene, upon treatment with a strong base, can also undergo elimination to potentially form 1,2-butadiene (B1212224) (allene) or rearrange.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of vinylic bromides like this compound is the hydrobromination of a terminal alkyne. This reaction proceeds via an anti-Markovnikov addition if radical initiators are used, or a Markovnikov addition under ionic conditions. For the synthesis of this compound, the anti-Markovnikov addition of HBr to 1-butyne is desired.

Reaction: CH₃CH₂C≡CH + HBr → CH₃CH₂CH=CHBr

Experimental Workflow:

Detailed Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of 1-butyne in a suitable inert solvent (e.g., pentane).

-

Add a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Cool the flask in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid or gaseous HBr to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by fractional distillation.

Synthesis of 2-Bromo-1-butene

2-Bromo-1-butene can be synthesized via the dehydrobromination of 1,2-dibromobutane (B1584511). The use of a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann elimination).

Reaction: CH₃CH₂CH(Br)CH₂(Br) + KOC(CH₃)₃ → CH₃CH₂C(Br)=CH₂ + KC(CH₃)₃OH + KBr

Experimental Workflow:

Detailed Methodology:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve 1,2-dibromobutane in anhydrous tetrahydrofuran (B95107) (THF).

-

To the stirred solution, add potassium tert-butoxide in portions at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 2-Bromo-1-butene.

Conclusion

This compound and 2-Bromo-1-butene, while being constitutional isomers, exhibit significant differences in their physical properties, spectroscopic signatures, and chemical reactivity. The vinylic nature of this compound renders it relatively unreactive in nucleophilic substitution reactions compared to 2-Bromo-1-butene. These fundamental differences, rooted in their molecular structures, are crucial for researchers and drug development professionals to consider when designing synthetic routes and predicting chemical behavior. The provided experimental protocols offer a practical guide for the synthesis of these two valuable chemical building blocks.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Understanding the vinylic halide reactivity of 1-Bromo-1-butene

An In-Depth Technical Guide to the Vinylic Halide Reactivity of 1-Bromo-1-butene

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a vinylic halide, a class of organic compounds characterized by a halogen atom attached directly to an sp²-hybridized carbon of an alkene. This structural feature governs its reactivity, rendering it largely unreactive to classical nucleophilic substitution and elimination pathways (SN1, SN2, E1, E2) under standard conditions. However, this compound serves as a valuable substrate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its reactivity, focusing on its utility in forming new carbon-carbon bonds, detailing reaction mechanisms, and providing experimental frameworks.

Introduction: The Nature of a Vinylic Halide

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The core of its chemical behavior lies in the C(sp²)-Br bond. Compared to the C(sp³)-Br bond in its saturated analog, 1-bromobutane, this bond is shorter, stronger, and less polarized. These factors, combined with the electronic and steric environment of the double bond, dictate its distinct reactivity profile.

Inertness in Classical Substitution & Elimination Reactions

Vinylic halides such as this compound are generally resistant to standard SN1 and SN2 reactions for well-understood reasons.[1][2][3]

-

SN2 Inactivity: The SN2 mechanism requires a backside attack by a nucleophile. In this compound, this trajectory is sterically hindered by the molecule's own carbon chain and electronically repelled by the π-electron cloud of the double bond.[3]

-

SN1 Inactivity: The SN1 mechanism proceeds through a carbocation intermediate. The dissociation of the C-Br bond in this compound would form a highly unstable vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon. This intermediate is significantly more energetic and difficult to form than secondary or tertiary alkyl carbocations.[3]

While direct SN1/SN2 reactions are disfavored, specialized nucleophilic vinylic substitution (SNV) reactions can occur under specific conditions, though these are less common for simple substrates like this compound.[4]

Diagram 1: Steric and electronic hindrance preventing SN2 backside attack on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in modern synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in pharmaceutical and materials science for constructing complex molecular architectures from simpler precursors.[5]

The Mizoroki-Heck Reaction

The Heck reaction couples vinylic halides with alkenes to form new, more substituted alkenes.[6] this compound can react with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base to yield substituted 1,3-dienes.[7] The reaction is highly valuable for its reliability and stereoselectivity, often favoring the (E)-isomer product.[6]

Diagram 2: Catalytic cycle of the Mizoroki-Heck reaction for a vinylic bromide.

| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Good to Excellent | General Protocol[8] |

| Ethyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMAc | 120 | 70-90 | General Protocol[9] |

| 1-Octene | PdCl₂ / PPh₃ | K₂CO₃ | NMP | 140 | Moderate | General Protocol[10] |

Table 1: Representative Conditions for the Heck Reaction with Vinylic Bromides.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron species (like a boronic acid or ester) with an organohalide.[11] this compound is an excellent substrate for coupling with various aryl or vinyl boronic acids, providing stereospecific access to substituted styrenes and conjugated dienes, respectively. The reaction's tolerance of a wide array of functional groups makes it exceptionally versatile.[5]

Diagram 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | >90 | General Protocol[12][13] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 | General Protocol[12] |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 65 | 85-95 | General Protocol[14] |

Table 2: Representative Conditions for the Suzuki-Miyaura Coupling with Vinylic Bromides.

Other Reactivity Pathways

Dehydrohalogenation (Elimination)

While less common than for alkyl halides, vinylic halides can undergo elimination to form alkynes under forcing conditions with very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) at high temperatures.[15][16] In the case of this compound, elimination of HBr would yield but-1-yne. This reaction proceeds via an E2-like mechanism where the vinyl proton trans to the leaving group is preferentially removed.[17][18]

Organometallic Reagent Formation

Formation of Grignard (R-MgBr) or organolithium (R-Li) reagents from vinylic halides is feasible and provides a nucleophilic vinyl species.[19][20][21] Reacting this compound with magnesium metal in an ether solvent like THF can produce the corresponding vinyl Grignard reagent, 1-butenylmagnesium bromide.[19][20] This reagent can then be used in subsequent reactions with various electrophiles, such as aldehydes, ketones, and CO₂.[21]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-butene with Phenylboronic Acid

-

Objective: To synthesize (E)-1-phenyl-1-butene.

-

Reagents & Materials:

-

(E)-1-Bromo-1-butene (1.0 mmol, 135 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [PPh₃] (0.06 mmol, 16 mg)

-

Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)

-

Toluene (4 mL)

-

Water (1 mL)

-

Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line.

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add (E)-1-Bromo-1-butene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes while stirring.

-

Heat the reaction mixture to 90°C with vigorous stirring and maintain for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes) to yield the final product.[13][22][23]

-

Protocol: Mizoroki-Heck Reaction of (E)-1-Bromo-1-butene with Styrene

-

Objective: To synthesize (1E,3E)-1-phenyl-1,3-hexadiene.

-

Reagents & Materials:

-

(E)-1-Bromo-1-butene (1.0 mmol, 135 mg)

-

Styrene (1.2 mmol, 125 mg, 138 µL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 6.1 mg)

-

Triethylamine (B128534) (Et₃N) (1.5 mmol, 152 mg, 209 µL)

-

N,N-Dimethylformamide (DMF, anhydrous, 3 mL)

-

Sealed reaction vial, magnetic stirrer.

-

-

Procedure:

-

To a dry, sealed reaction vial under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.

-

Add anhydrous DMF, followed by (E)-1-Bromo-1-butene, styrene, and triethylamine via syringe.

-

Seal the vial tightly and heat the mixture to 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with 1M HCl, then saturated NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting oil by flash chromatography (silica gel, hexanes) to isolate the product.[24]

-

Conclusion

The reactivity of this compound is a clear example of how modern organometallic catalysis has transformed seemingly inert molecules into powerful synthetic building blocks. While its vinylic C-Br bond resists classical SN and E2 reactions, it readily engages in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings. This allows for the stereocontrolled synthesis of valuable conjugated dienes and styrenyl derivatives. A thorough understanding of these pathways is essential for professionals in chemical synthesis, enabling the rational design of complex molecules for research, drug discovery, and materials science.

References

- 1. Unreactivity of Vinyl and Aryl Halides - Chad's Prep® [chadsprep.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. nobelprize.org [nobelprize.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www1.udel.edu [www1.udel.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. organic chemistry - Elimination from Vinylic Halides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 17. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]

- 18. youtube.com [youtube.com]

- 19. community.wvu.edu [community.wvu.edu]

- 20. homework.study.com [homework.study.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. rose-hulman.edu [rose-hulman.edu]

- 24. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Bromo-1-butene: Commercial Availability, Synthesis, and Key Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-bromo-1-butene, a versatile reagent in organic synthesis. This document details its commercial availability from various suppliers, outlines key physical and chemical properties, and provides experimental protocols for its synthesis and participation in several important chemical reactions. The information is presented to support researchers and professionals in drug development and other scientific endeavors.

Commercial Availability and Suppliers